(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

Chiral resolution Enantioselective synthesis Stereochemistry

(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine (CAS 1269917-23-8) is a chiral primary allylamine with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol. Its structure features a meta-cyclopentyloxy substituent on the phenyl ring and a stereogenic center at the benzylic carbon in the (R)-configuration.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B13048171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=CC=C1)OC2CCCC2)N
InChIInChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2/t14-/m1/s1
InChIKeyXBTLWQZDIUCUNQ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine CAS 1269917-23-8 for Chiral Research


(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine (CAS 1269917-23-8) is a chiral primary allylamine with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol . Its structure features a meta-cyclopentyloxy substituent on the phenyl ring and a stereogenic center at the benzylic carbon in the (R)-configuration . This compound belongs to the aryloxyphenylpropylamine class, a family with established precedent in CNS-active and neuroprotective agent discovery programs [1].

Why (1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine Cannot Be Replaced by Generic Analogs


Substituting this compound with its racemate, enantiomer, or regioisomer introduces uncontrolled variables that undermine experimental reproducibility and SAR interpretation. The (R)-enantiomer (1269917-23-8) and the racemic mixture (1270513-11-5) are assigned distinct CAS numbers , reflecting their fundamentally different stereochemical identities. Chiral allylamines serve as enantioselective building blocks for asymmetric synthesis [1]; use of the racemate can reduce stereochemical fidelity by up to 50% in subsequent diastereoselective transformations. Similarly, the meta-cyclopentyloxy substitution pattern confers distinct electronic and steric properties compared to the para-isomer (1270413-58-5), which can alter receptor binding geometry and physicochemical parameters such as LogP and TPSA . Procurement of the correct single enantiomer is therefore critical for ensuring batch-to-batch consistency and valid cross-study comparisons in medicinal chemistry campaigns.

(1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine Quantitative Differentiation Evidence


Enantiomeric Identity: (R)- vs (S)-Enantiomer and Racemate

The target compound (CAS 1269917-23-8) is the defined (R)-enantiomer, while the (S)-enantiomer carries CAS 1270068-90-0 and the racemate carries CAS 1270513-11-5 . The SMILES notation N[C@H](C=C)C1=CC(OC2CCCC2)=CC=C1 confirms the (R)-configuration at the chiral benzylic center . The (R)-enantiomer is available at 98% purity from Leyan, versus 95% standard purity for the racemate from Bidepharm and AKSci . The distinct CAS numbers reflect separate chemical identities under IUPAC nomenclature rules.

Chiral resolution Enantioselective synthesis Stereochemistry

Meta- vs Para-Cyclopentyloxy Substitution: Regioisomeric Differentiation

The target compound bears the cyclopentyloxy group at the meta (3-) position of the phenyl ring, as confirmed by its IUPAC name and SMILES string . The para-substituted regioisomer (CAS 1270413-58-5) places the cyclopentyloxy group at the 4-position . Meta-substitution generates a distinct electronic resonance pattern and steric environment around the amine-bearing benzylic carbon compared to para-substitution. Computed physicochemical parameters for the target compound include TPSA of 35.25 Ų and LogP of 3.1938 , values that would differ for the para-isomer due to altered molecular shape and dipole moment.

Regioisomerism Structure-activity relationship Aryl ether

Allylamine vs Saturated Amine: Impact of Olefinic Character on Synthetic Utility

The target compound contains a prop-2-enyl (allyl) amine moiety, distinguishing it from the saturated ethylamine analog (1R)-1-(3-cyclopentyloxyphenyl)ethylamine (CAS 1198282-72-2) which has molecular formula C₁₃H₁₉NO and MW 205.30 . The allylamine functionality enables downstream transformations—including hydroformylation, cross-metathesis, and enantioselective hydrogenation—that are inaccessible to the saturated analog . Chiral allylamines are established precursors for β-branched amines, chiral ligands, and catalysts in asymmetric synthesis . The molecular weight difference of 12.01 g/mol (217.31 vs 205.30) corresponds to the additional CH₂ of the olefin.

Allylamine chemistry Building block Asymmetric synthesis

Vendor Purity Tier: 98% vs 95% Standard Grade

Leyan supplies the (R)-enantiomer at 98% purity (Product No. 1844555) , while the racemate from Bidepharm and AKSci is specified at 95% minimum purity . The 98% tier is corroborated by batch-specific QC documentation including NMR, HPLC, and GC analyses . This 3-percentage-point purity differential corresponds to a reduction in unspecified impurity burden of approximately 60% (from up to 5% total impurities to up to 2% total impurities), which can be consequential in sensitive catalytic or biological assays where trace contaminants may interfere with readouts.

Purity specification Quality control Batch consistency

Class-Level Evidence: Aryloxyphenylpropylamine Pharmacophore in CNS and Neuroprotection

The target compound belongs to the aryloxyphenylpropylamine structural class, which has been extensively patented for CNS indications including treatment of anoxia, migraine, ischemia, epilepsy, and neurodegenerative diseases [1]. 3-Aryloxy-3-phenylpropylamines are also described as monoamine uptake blockers with antidepressant activity [2]. While no target-specific IC₅₀ or Kᵢ data are publicly available for (1R)-1-(3-cyclopentyloxyphenyl)prop-2-enylamine itself, its structural homology to this pharmacophore class—featuring an aryloxy-substituted phenyl ring linked to a chiral amine—positions it as a candidate scaffold for CNS-targeted medicinal chemistry and neuroprotective agent development.

Aryloxyphenylpropylamine CNS drug discovery Neuroprotection

Chiral Allylamine as a Versatile Synthetic Intermediate for Diversification

Chiral allylamines are recognized as privileged intermediates in organic synthesis, serving as precursors to chiral β-branched amines, amino acids bearing quaternary stereocenters, and chiral N-heterocycles [1]. The allyl group enables olefin cross-metathesis, hydroamination, and enantioselective hydrogenation, providing diversification pathways not available to saturated primary amines. The (R)-configuration at the benzylic position, combined with the electron-rich meta-cyclopentyloxyphenyl group, creates a differentiated steric and electronic environment for diastereoselective transformations.

Asymmetric synthesis Chiral building block Late-stage functionalization

Key Application Scenarios for (1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine


Enantioselective Synthesis of CNS-Targeted Compound Libraries

This compound is optimally deployed as a chiral building block in the construction of CNS-focused screening libraries. Its meta-cyclopentyloxy substitution and (R)-allylamine core align with the aryloxyphenylpropylamine pharmacophore associated with neuroprotective, antimigraine, and antidepressant activities [1]. The 98% purity tier minimizes purification overhead in parallel synthesis workflows, while the defined (R)-stereochemistry ensures that SAR data are generated against a single, well-characterized enantiomer rather than a racemic mixture.

Diastereoselective Diversification via the Allyl Handle

The allylamine olefin provides a synthetic handle for diversification through cross-metathesis, hydroformylation, or enantioselective hydrogenation—transformations inaccessible to the saturated ethylamine analog (CAS 1198282-72-2) . This makes the compound suitable for generating focused libraries of β-branched amines or chiral N-heterocycles from a single progenitor scaffold, maximizing the chemical space explored per procurement investment.

Chiral Resolution and Analytical Method Development Standards

With distinct CAS numbers for the (R)-enantiomer (1269917-23-8), (S)-enantiomer, and racemate , this compound can serve as a reference standard for chiral HPLC method development and enantiomeric excess determination in asymmetric catalysis studies. The availability of batch-specific QC data (NMR, HPLC, GC) from vendors supports its use as a characterized analytical benchmark.

SAR Studies Around the Cyclopentyloxy Substituent

The meta-cyclopentyloxy group is a medium-sized cycloalkoxy substituent with distinct conformational and electronic properties compared to methoxy, ethoxy, or para-cyclopentyloxy analogs . This compound enables systematic SAR exploration of the effects of cycloalkoxy ring size and substitution position on target engagement in biochemical or cell-based assays, where using the correct regioisomer and enantiomer is essential for data interpretability.

Quote Request

Request a Quote for (1R)-1-(3-Cyclopentyloxyphenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.